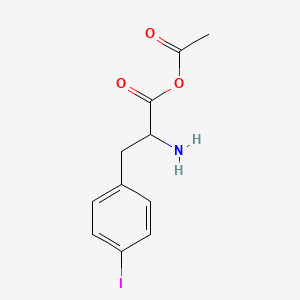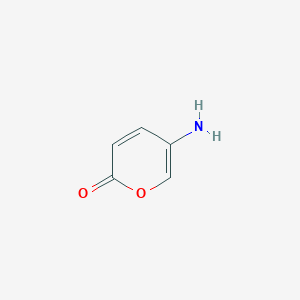
5-Amino-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2H-pyran-2-one is a heterocyclic compound characterized by a pyran ring with an amino group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocrotonic acid with acetic anhydride, which leads to the formation of the desired pyran ring structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield dihydropyran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, dihydropyran derivatives, and various substituted pyran compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-2H-pyran-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in enzymology.
Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in the development of new antibiotics and anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Amino-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
2H-Pyran-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
5-Methyl-2H-pyran-2-one:
Uniqueness: 5-Amino-2H-pyran-2-one is unique due to the presence of the amino group, which enhances its reactivity and broadens its range of applications. This functional group allows for more diverse chemical modifications and interactions, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C5H5NO2 |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
5-aminopyran-2-one |
InChI |
InChI=1S/C5H5NO2/c6-4-1-2-5(7)8-3-4/h1-3H,6H2 |
Clave InChI |
YMKGJKLIDUFJPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
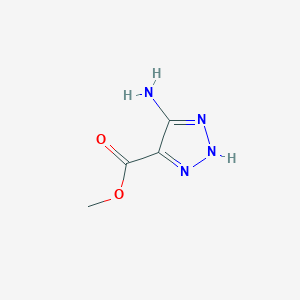
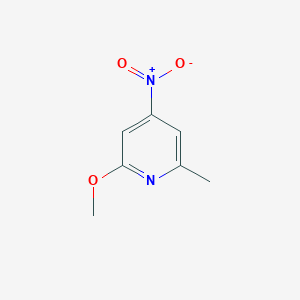
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
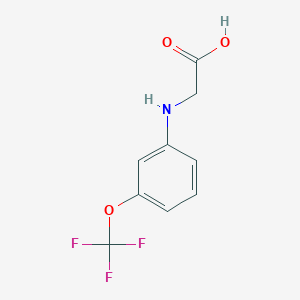
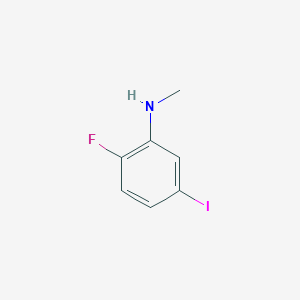



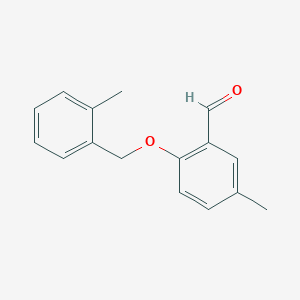
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
